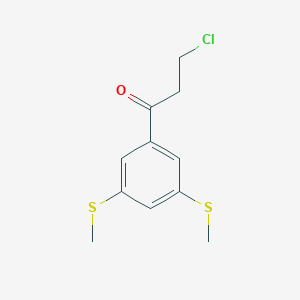
1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one typically involves the chlorination of 1-(3,5-bis(methylthio)phenyl)propan-1-one. This can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Reagents such as m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH₄ in methanol or ethanol at low temperatures.
Major Products:
- Substituted derivatives with various nucleophiles.
- Sulfoxides and sulfones from oxidation.
- Alcohols from reduction.
科学研究应用
1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond and resulting in the formation of a substituted product. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors, leading to modulation of biochemical pathways.
相似化合物的比较
1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with trifluoromethyl groups instead of methylthio groups.
1-(3,5-Dimethylphenyl)-3-chloropropan-1-one: Similar structure but with methyl groups instead of methylthio groups.
1-(3,5-Dimethoxyphenyl)-3-chloropropan-1-one: Similar structure but with methoxy groups instead of methylthio groups.
Uniqueness: 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of methylthio groups, which can undergo specific chemical transformations such as oxidation to sulfoxides and sulfones. These transformations can impart unique properties to the compound and its derivatives, making it valuable for various applications in research and industry.
生物活性
1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one, commonly referred to as a substituted chalcone, is a compound of interest due to its diverse biological activities. This compound belongs to a class of organic compounds known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections delve into the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₅ClS₂
- Molecular Weight : 300.86 g/mol
- CAS Number : 175175-23-2
The structural features of this compound play a crucial role in its biological activity. The presence of the chloropropanone moiety alongside the bis(methylthio)phenyl group contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that chalcone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In assays measuring radical scavenging activity, it was found to effectively reduce oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- DPPH Radical Scavenging Assay : The compound exhibited a dose-dependent decrease in DPPH radical levels, with an IC50 value of approximately 25 µg/mL.
Neuroprotective Effects
A study investigating the neuroprotective effects of this compound demonstrated its potential in reducing neuroinflammation and apoptosis in neuronal cell lines exposed to neurotoxic agents. The findings suggested that the compound could modulate signaling pathways related to oxidative stress and inflammation.
- Experimental Model : Neuroblastoma cell line (SH-SY5Y)
- Treatment Duration : 24 hours
- Results : Significant reduction in apoptosis markers (caspase-3 activation) and pro-inflammatory cytokines (TNF-alpha and IL-6).
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism is hypothesized to involve induction of apoptosis via mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
属性
分子式 |
C11H13ClOS2 |
|---|---|
分子量 |
260.8 g/mol |
IUPAC 名称 |
1-[3,5-bis(methylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H13ClOS2/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
LEKSZHYYFMBIKM-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=CC(=C1)C(=O)CCCl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















